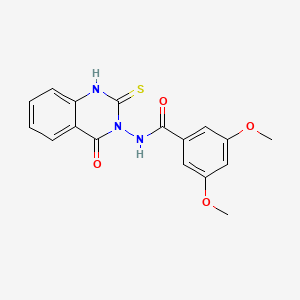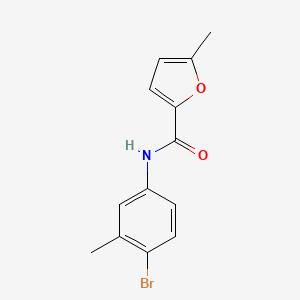![molecular formula C19H32N2OS B4703844 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B4703844.png)
2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol
Übersicht
Beschreibung
2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol, also known as MBMP, is a chemical compound that has been studied for its potential use in scientific research. MBMP is a member of the piperazine family of compounds and has been shown to have interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol is not fully understood, but it is thought to involve its activity at the dopamine D2 and sigma-1 receptors. 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been shown to act as a partial agonist at the dopamine D2 receptor, which means that it can activate the receptor to a certain extent but not fully. At the sigma-1 receptor, 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been shown to act as an agonist, which means that it can fully activate the receptor.
Biochemical and Physiological Effects
2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been shown to have interesting biochemical and physiological effects. In vitro studies have shown that 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol can increase the release of dopamine in certain brain regions, suggesting that it may have potential as a treatment for disorders such as Parkinson's disease. 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol in lab experiments is that it has been shown to have activity at the dopamine D2 and sigma-1 receptors, which are both important targets for drug development. 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol is also relatively easy to synthesize and purify, which makes it accessible to researchers. One limitation of using 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol. One area of interest is the potential use of 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol as a treatment for Parkinson's disease. Further studies are needed to determine the efficacy and safety of 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol in animal models of Parkinson's disease. Another area of interest is the potential use of 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol as a tool for studying the dopamine and sigma-1 receptor systems. Further studies are needed to determine the precise mechanisms of action of 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol at these receptors. Additionally, studies are needed to investigate the potential use of 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol in other neurological disorders such as schizophrenia and depression.
Conclusion
In conclusion, 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have activity at the dopamine D2 and sigma-1 receptors and has interesting biochemical and physiological effects. 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol is a promising tool for studying the dopamine and sigma-1 receptor systems and has potential for use in the development of new treatments for neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has been studied for its potential use in scientific research due to its interesting properties. It has been shown to have activity at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol has also been shown to have activity at the sigma-1 receptor, which is involved in the regulation of cellular stress responses. These properties make 2-{1-(3-methylbutyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol a potentially useful tool for studying the dopamine and sigma-1 receptor systems.
Eigenschaften
IUPAC Name |
2-[1-(3-methylbutyl)-4-[(4-methylsulfanylphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2OS/c1-16(2)8-10-21-12-11-20(15-18(21)9-13-22)14-17-4-6-19(23-3)7-5-17/h4-7,16,18,22H,8-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSPYIHZWZIYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-pyrrolidinylsulfonyl)phenyl]pentanamide](/img/structure/B4703763.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4703766.png)
![2-[7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B4703770.png)
![methyl 4-({[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4703776.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4703798.png)
![N-[2-(acetylamino)-3-phenylacryloyl]-beta-alanine](/img/structure/B4703804.png)
![1-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-naphthyl 4-chlorobenzenesulfonate](/img/structure/B4703818.png)
![N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B4703824.png)
![N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-3-nitrobenzenesulfonamide](/img/structure/B4703843.png)

![N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4703849.png)
![1-ethyl-4-({1-[(4-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4703852.png)
